2-Methylimidazo[1,2-a]pyridin-5-amine 2-Methylimidazo[1,2-a]pyridin-5-amine
Brand Name: Vulcanchem
CAS No.: 5918-81-0
VCID: VC21312816
InChI: InChI=1S/C22H22N2O4S/c1-15-6-4-5-7-20(15)23-22(25)17-9-8-16(2)21(14-17)29(26,27)24-18-10-12-19(28-3)13-11-18/h4-14,24H,1-3H3,(H,23,25)
SMILES: CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)NC3=CC=C(C=C3)OC
Molecular Formula: C22H22N2O4S
Molecular Weight: 410.5 g/mol

2-Methylimidazo[1,2-a]pyridin-5-amine

CAS No.: 5918-81-0

Cat. No.: VC21312816

Molecular Formula: C22H22N2O4S

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

2-Methylimidazo[1,2-a]pyridin-5-amine - 5918-81-0

Specification

CAS No. 5918-81-0
Molecular Formula C22H22N2O4S
Molecular Weight 410.5 g/mol
IUPAC Name 3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide
Standard InChI InChI=1S/C22H22N2O4S/c1-15-6-4-5-7-20(15)23-22(25)17-9-8-16(2)21(14-17)29(26,27)24-18-10-12-19(28-3)13-11-18/h4-14,24H,1-3H3,(H,23,25)
Standard InChI Key NOWACSASHPEWDE-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)NC3=CC=C(C=C3)OC
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)NC3=CC=C(C=C3)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator